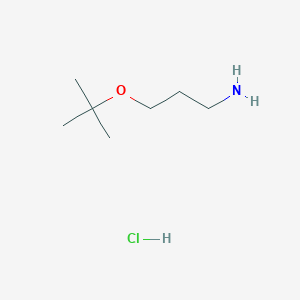

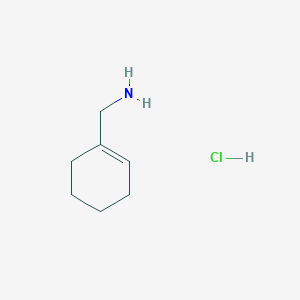

4-(Oxan-4-ylmethoxy)aniline

Overview

Description

Synthesis Analysis

The synthesis of aniline derivatives like “4-(Oxan-4-ylmethoxy)aniline” can be achieved through various methods. One such method involves the polymerization of new aniline derivatives, which allows for the study of the effect of the substituent on the respective polymer . Another method involves the amination (arylation) of aryl chlorides with aqueous or gaseous ammonia .Molecular Structure Analysis

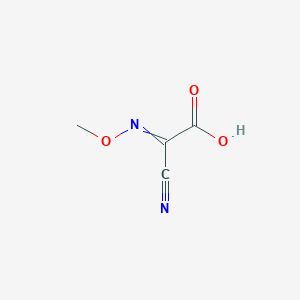

The molecular formula of “4-(Oxan-4-ylmethoxy)aniline” is C12H17NO2 . The molecular weight is 207.27 .Chemical Reactions Analysis

Anilines, such as “4-(Oxan-4-ylmethoxy)aniline”, have been extensively studied as reductants of environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Scientific Research Applications

Electrochemical Synthesis and Applications

One study focused on the electrochemical synthesis of a novel polymer based on a related aniline derivative, which was used as a counter electrode in dye-sensitized solar cells, demonstrating an improved energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).

Corrosion Inhibition

Another research area involves the synthesis of a tetra-functionalized aromatic epoxy pre-polymer, which was established as a corrosion inhibitor for carbon steel, demonstrating high efficiency and providing insights into the interaction between the pre-polymer and metal surface (Dagdag et al., 2020).

Polymerization and Material Properties

Research on the oxidation of anilines to produce various compounds, such as azoxyarenes and 4-alkoxy-N-(4-nitrophenyl)anilines, explores the reaction pathways and potential applications in materials science (Gebhardt et al., 2008).

Electrochromic Materials

A study synthesized novel electrochromic materials using nitrotriphenylamine units, showcasing potential applications in the near-infrared region, which could be relevant for devices requiring fast switching speeds and high coloration efficiencies (Li et al., 2017).

Conducting Polymers

The synthesis and characterization of conducting polymers, such as polyaniline (PANI), reveal applications in alternative energy sources, information storage, and other electronic devices, emphasizing the importance of redox processes in the polymerization of aniline derivatives (Gospodinova & Terlemezyan, 1998).

properties

IUPAC Name |

4-(oxan-4-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQWFBBLLKGMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxan-4-ylmethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

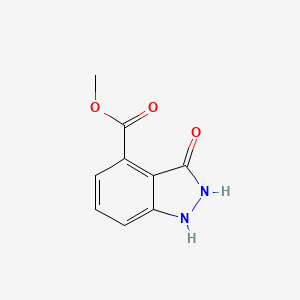

![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)

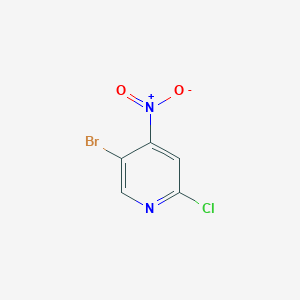

![methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423397.png)

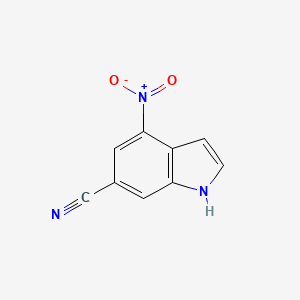

![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)

![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)